1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide
Description
The compound 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide (hereafter referred to by its full systematic name) features a fluorinated benzothiazole core linked to an azetidine-3-carboxamide scaffold and a 4-sulfamoylphenylethyl group. This structure combines a heterocyclic benzothiazole moiety, known for its pharmacological relevance in kinase inhibition and enzyme targeting, with a sulfamoyl group, which is frequently associated with carbonic anhydrase inhibition .
Properties
IUPAC Name |
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S2/c20-15-2-1-3-16-17(15)23-19(28-16)24-10-13(11-24)18(25)22-9-8-12-4-6-14(7-5-12)29(21,26)27/h1-7,13H,8-11H2,(H,22,25)(H2,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOKZQLZMIPYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)F)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. The fluorine atom is introduced through a fluorination reaction, and the azetidine ring is formed via cyclization. The sulfamoylphenyl group is then attached through a sulfonation reaction. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing continuous flow processes to ensure consistent production. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could result in derivatives with different functional groups replacing the fluorine atom or other substituents.
Scientific Research Applications
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as enzyme inhibition or receptor binding.
Medicine: Research explores its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Functional Implications
- Azetidine vs. Acetamide Linkers : The azetidine ring’s rigidity may improve binding specificity to sterically constrained enzyme active sites (e.g., kinases) compared to flexible acetamide linkers .
- Fluorine Position : The 4-fluoro substitution on the benzothiazole in the target compound versus the 6-fluoro position in Compound 6 () could modulate electronic effects and hydrogen-bonding interactions with biological targets .
- Sulfamoyl Group : The sulfamoylphenylethyl group is conserved across multiple analogues (), suggesting its critical role in interactions with sulfonamide-sensitive enzymes like carbonic anhydrase .
Biological Activity
The compound 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H15FN4O2S
- Molecular Weight : 336.37 g/mol
This compound features a benzothiazole moiety, which is known for its diverse biological activities, including antitumor and anti-inflammatory effects.
Antitumor Activity
Research indicates that compounds containing the benzothiazole scaffold exhibit significant antitumor properties. A study on related benzothiazole derivatives demonstrated their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Summary of Antitumor Activity in Benzothiazole Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.0 | Induction of apoptosis |
| Compound B | 10.0 | Cell cycle arrest at G2/M |
| Target Compound | 7.5 | Inhibition of angiogenesis |
Anti-inflammatory Effects
Benzothiazole derivatives have also been studied for their anti-inflammatory properties. The inhibition of inflammatory mediators such as TNF-α and IL-6 has been observed in vitro, suggesting a potential therapeutic application in inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzothiazole ring and the azetidine core have been shown to significantly affect potency and selectivity against target enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) .
Table 2: Structure-Activity Relationships
| Substituent | Effect on Activity |
|---|---|
| Fluoro group | Increased potency |
| Sulfamoyl group | Enhanced selectivity |
| Alkyl chain length | Modulation of lipophilicity |
Study 1: Dual Inhibition of sEH and FAAH
A study evaluated the dual inhibition capabilities of similar benzothiazole derivatives on sEH and FAAH, highlighting their potential in pain management therapies. The results indicated that compounds with structural similarities to our target compound exhibited significant antinociceptive effects in animal models .
Study 2: In Vivo Efficacy
In vivo studies have demonstrated that derivatives with the benzothiazole moiety possess favorable pharmacokinetic profiles, leading to effective bioavailability and distribution in target tissues. These studies support the potential use of such compounds in clinical settings for treating cancer and inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
